molecular formula C15H20N2O3S B2681853 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 954614-15-4

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2681853
CAS No.: 954614-15-4
M. Wt: 308.4
InChI Key: UDZXFTCMRUCPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropane carboxamide core linked to a 1,2,3,4-tetrahydroisoquinoline scaffold modified with an ethylsulfonyl group.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-21(19,20)17-8-7-11-5-6-14(9-13(11)10-17)16-15(18)12-3-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZXFTCMRUCPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of the intermediate with cyclopropanecarboxylic acid chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring or the sulfonyl group, potentially yielding cyclopropylamines or thiols.

    Substitution: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclopropylamines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific biological pathways, such as those involved in neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may enhance its binding affinity to these targets, while the cyclopropane ring can influence its overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous molecules, focusing on structural motifs, synthetic efficiency, and inferred biological activity.

Structural Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

This compound () shares the cyclopropane carboxamide core but differs in substituents:

  • Key functional groups: Target compound: Ethylsulfonyl, tetrahydroisoquinoline. Analog: Methoxyphenoxy, phenyl, and N,N-diethyl groups.
  • Synthetic yield : The analog was synthesized in 78% yield via a diastereoselective reaction (dr 23:1), suggesting high efficiency and stereochemical control .
  • Biological implications: The methoxyphenoxy group in the analog may confer lipophilicity, favoring membrane permeability.

Hypothetical Functional Analog: Tetrahydroisoquinoline-Based Neurotransmitter Modulators

For example:

  • Hypocretin/orexin peptides: These neuropeptides () regulate arousal and appetite. Small-molecule modulators of their receptors often incorporate rigid scaffolds like tetrahydroisoquinoline to mimic peptide binding .
  • Design advantages: The target compound’s tetrahydroisoquinoline group may enable interactions with neurotransmitter receptors, while the ethylsulfonyl group could reduce metabolic degradation compared to ester or amide linkages in peptides.

Comparative Data Table

Property Target Compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Molecular Weight ~349.4 g/mol (estimated) 338.39 g/mol
Key Functional Groups Cyclopropane carboxamide, ethylsulfonyl, tetrahydroisoquinoline Cyclopropane carboxamide, methoxyphenoxy, phenyl
Synthetic Yield Not reported 78%
Diastereomeric Ratio (dr) Not reported 23:1
Therapeutic Potential CNS modulation (hypothetical) Unreported; structural similarity suggests possible enzyme/receptor targeting
Solubility Likely moderate (polar sulfonyl group) Likely low (lipophilic methoxyphenoxy)

Research Findings and Implications

  • Synthetic Efficiency : The analog in demonstrates high-yield synthesis (78%) and stereoselectivity (dr 23:1). If the target compound requires similar methods, optimizing reaction conditions (e.g., catalyst choice) could improve scalability.
  • Biological Activity: While direct data on the target compound is lacking, its ethylsulfonyl group may confer advantages over methoxyphenoxy-containing analogs in terms of solubility and metabolic stability.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its presence in various biologically active molecules. The ethylsulfonyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets. Here are some key properties:

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₆S₂
Molecular Weight440.5 g/mol
CAS Number954702-15-9

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease pathways. This inhibition could be relevant for conditions such as cancer and neurodegenerative disorders.
  • Neurotransmitter Modulation : The presence of the tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems, which could affect mood and cognition.
  • Receptor Binding : The compound may bind to various receptors, modulating signaling pathways critical for cellular function.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related derivatives. Here are notable findings:

  • Anticancer Activity : In vitro studies have shown that derivatives of tetrahydroisoquinoline can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells by activating caspase pathways.
  • Neuroprotective Effects : Research has indicated that certain tetrahydroisoquinoline derivatives possess neuroprotective properties. They may reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity associated with compounds featuring the tetrahydroisoquinoline structure. These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry explored the anticancer efficacy of tetrahydroisoquinoline derivatives, including those with ethylsulfonyl substitutions. The results demonstrated significant cell growth inhibition in various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl) derivatives against oxidative stress induced by glutamate in neuronal cultures. The findings suggested a reduction in cell death and preservation of mitochondrial function.

Future Directions

Further research is necessary to elucidate the specific molecular targets and pathways influenced by this compound. Potential areas for future studies include:

  • In Vivo Studies : Conducting animal models to evaluate the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Exploring the safety and efficacy of this compound in human subjects for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.